molecular formula C12H10AsBrO2 B14737535 Bis(3-hydroxyphenyl)arsinous bromide CAS No. 6308-60-7

Bis(3-hydroxyphenyl)arsinous bromide

Cat. No.: B14737535
CAS No.: 6308-60-7
M. Wt: 341.03 g/mol
InChI Key: WGIUAVGRPJAUKU-UHFFFAOYSA-N
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Description

Bis(3-hydroxyphenyl)arsinous bromide is an organoarsenic compound characterized by the presence of two 3-hydroxyphenyl groups attached to an arsenic atom, which is further bonded to a bromine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(3-hydroxyphenyl)arsinous bromide typically involves the reaction of 3-hydroxyphenylarsine oxide with hydrogen bromide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

(3-Hydroxyphenyl)arsine oxide+HBrBis(3-hydroxyphenyl)arsinous bromide\text{(3-Hydroxyphenyl)arsine oxide} + \text{HBr} \rightarrow \text{this compound} (3-Hydroxyphenyl)arsine oxide+HBr→Bis(3-hydroxyphenyl)arsinous bromide

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar reaction conditions as those used in laboratory settings, with adjustments for scale and efficiency.

Chemical Reactions Analysis

Types of Reactions

Bis(3-hydroxyphenyl)arsinous bromide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form arsenic(V) derivatives.

    Reduction: It can be reduced to form arsenic(III) derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Nucleophiles like sodium hydroxide or amines can replace the bromine atom.

Major Products Formed

    Oxidation: Arsenic(V) compounds.

    Reduction: Arsenic(III) compounds.

    Substitution: Various substituted arsinous compounds.

Scientific Research Applications

Bis(3-hydroxyphenyl)arsinous bromide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Studied for its potential therapeutic properties, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of Bis(3-hydroxyphenyl)arsinous bromide involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to inhibition or modification of their activity. This interaction can affect various cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • Bis(4-hydroxyphenyl)arsinous bromide
  • Bis(2-hydroxyphenyl)arsinous bromide
  • Bis(3-methoxyphenyl)arsinous bromide

Uniqueness

Bis(3-hydroxyphenyl)arsinous bromide is unique due to the specific positioning of the hydroxy groups on the phenyl rings, which influences its reactivity and interaction with other molecules. This structural feature distinguishes it from other similar compounds and contributes to its specific chemical and biological properties.

Properties

CAS No.

6308-60-7

Molecular Formula

C12H10AsBrO2

Molecular Weight

341.03 g/mol

IUPAC Name

3-[bromo-(3-hydroxyphenyl)arsanyl]phenol

InChI

InChI=1S/C12H10AsBrO2/c14-13(9-3-1-5-11(15)7-9)10-4-2-6-12(16)8-10/h1-8,15-16H

InChI Key

WGIUAVGRPJAUKU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[As](C2=CC=CC(=C2)O)Br)O

Origin of Product

United States

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